molecular formula C7H12O2 B8513222 2-Vinyl-5-methyl-1,3-dioxane

2-Vinyl-5-methyl-1,3-dioxane

Cat. No.: B8513222
M. Wt: 128.17 g/mol
InChI Key: IMBQFRVNELCSTF-UHFFFAOYSA-N
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Description

2-Vinyl-5-methyl-1,3-dioxane is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-ethenyl-5-methyl-1,3-dioxane

InChI

InChI=1S/C7H12O2/c1-3-7-8-4-6(2)5-9-7/h3,6-7H,1,4-5H2,2H3

InChI Key

IMBQFRVNELCSTF-UHFFFAOYSA-N

Canonical SMILES

CC1COC(OC1)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acrolein and 2-methyl-1,3-propanediol were condensed to produce 2-vinyl-5-methyl-1,3-dioxane in accordance with the procedure of Example I.
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Acrolein
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Synthesis routes and methods II

Procedure details

In another embodiment of this invention, the present process represents an intermediate synthesis step in the conversion of acrolein to 1,4-butanediol. For example, a new and efficient method for producing 1,4-butanediol comprises (1) condensing 2-methyl-1,3-propanediol with acrolein to form 2-vinyl-5-methyl-1,3-dioxane, (2) converting the 2-vinyl-5-methyl-1,3-dioxane in accordance with the present invention hydroformylation method to a mixture of 2-(5'methyl-1',3'-dioxane)propionaldehyde and 3-(5'-methyl-1',3'-dioxane)-propionaldehyde, and (3) hydrogenating said mixture of propionaldehydes at a pH of about 7 to yield a mixture of 1,4-butanediol and 2-methyl-1,3-propanediol, and (4) separating the components of the diol mixture, and recycling the 2-methyl-1,3-propanediol to the first step of the process.
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acrolein
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acrolein
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Synthesis routes and methods III

Procedure details

For the sake of comparison, a mixture of 0.5 mole 1,3-propanediol and 0.55 mole acrolein were reacted at 50° C in the presence of 0.3 g. p-toluenesulfonic acid. Layers did not separate until the reaction mixture was cooled to 26° C. The mixture gave 18 g. of an aqueous layer which contained about 40% diol, 21% acrolein, 10% 2-vinyl-1,3-dioxane and 25% water. The acetal layer of 49 g. contained 63% 2-vinyl-1,3-dioxane, 23% acrolein, 8% diol and 5% water, conversion to acetal was about 60% which represents only a negligible increase over equilibrium conversion.
[Compound]
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diol
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reactant
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acetal
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0.5 mol
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acrolein
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0.55 mol
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reactant
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[Compound]
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diol
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reactant
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acrolein
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reactant
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acetal
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acrolein
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Synthesis routes and methods IV

Procedure details

A process for producing tetrahydrofuran which comprises (1) continuously feeding and reacting 2-methyl-1,3-propanediol and acrolein to form 2-vinyl-5-methyl-1,3-dioxane in a condensation reaction zone; (2) continuously withdrawing the 2-vinyl-5-methyl-1,3-dioxane from said condensation reaction zone and continuously feeding the 2-vinyl-5-methyl-1,3-dioxane into a hydroformylation reaction zone to produce a mixture of 2-(5-methyl-1',3'-dioxane)propionaldehyde and 3-(5'-methyl-1',3'-dioxane)propionaldehyde in the presence of a hydroformylation catalyst at a temperature between about 25° and 200° C and a pressure between about 15 and 300 psi; (3) continuously withdrawing the propionaldehyde mixture and catalyst from the hydroformylation reaction zone; (4) continuously separating and recycling the hydroformylation catalyst to the hydroformylation reaction zone; (5) continuously feeding and contacting the propionaldehyde mixture with hydrogen in a hydrogenation zone in the presence of a hydrogenation catalyst at a temperature between about 180° and 225° C and a pressure between about 100 and 1000 psi in an aqueous medium maintained at a pH between about 0.2 and 3 with a water-soluble acid to produce a product mixture of tetrahydrofuran and 2-methyl-1,3-propanediol; (6) continuously recovering the tetrahydrofuran and 2-methyl-1,3-propanediol as separate components; and (7) continuously recycling the 2-methyl-1,3-propanediol to the first step condensation reaction zone.
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acrolein
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